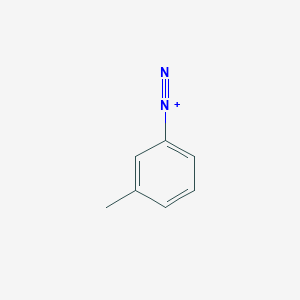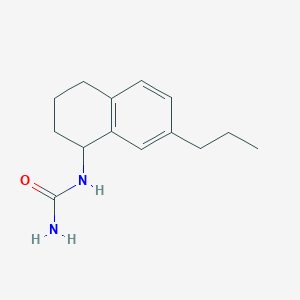![molecular formula C9H18N2O2S B14506289 N-[(2-Sulfanylethyl)carbamoyl]hexanamide CAS No. 64847-73-0](/img/structure/B14506289.png)
N-[(2-Sulfanylethyl)carbamoyl]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Sulfanylethyl)carbamoyl]hexanamide is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a sulfanylethyl group attached to a carbamoyl moiety, which is further linked to a hexanamide structure. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Sulfanylethyl)carbamoyl]hexanamide typically involves the reaction of hexanoyl chloride with 2-mercaptoethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently reacts with the amine to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Sulfanylethyl)carbamoyl]hexanamide undergoes several types of chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hexanamide moiety can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various carbamate derivatives.
Aplicaciones Científicas De Investigación
N-[(2-Sulfanylethyl)carbamoyl]hexanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-[(2-Sulfanylethyl)carbamoyl]hexanamide involves its interaction with specific molecular targets. The sulfanylethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the carbamoyl moiety can interact with nucleophilic sites in enzymes, affecting their activity. These interactions can influence various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-Sulfanylethyl)carbamoyl]benzamide
- 4-Amino-N-[(2-sulfanylethyl)carbamoyl]benzenesulfonamide
Comparison
N-[(2-Sulfanylethyl)carbamoyl]hexanamide is unique due to its hexanamide structure, which imparts specific hydrophobic properties and influences its reactivity. In contrast, N-[(2-Sulfanylethyl)carbamoyl]benzamide and 4-Amino-N-[(2-sulfanylethyl)carbamoyl]benzenesulfonamide contain aromatic rings, which can affect their electronic properties and interactions with biological targets .
Propiedades
Número CAS |
64847-73-0 |
|---|---|
Fórmula molecular |
C9H18N2O2S |
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
N-(2-sulfanylethylcarbamoyl)hexanamide |
InChI |
InChI=1S/C9H18N2O2S/c1-2-3-4-5-8(12)11-9(13)10-6-7-14/h14H,2-7H2,1H3,(H2,10,11,12,13) |
Clave InChI |
FUZONYMFTUABKV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NC(=O)NCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


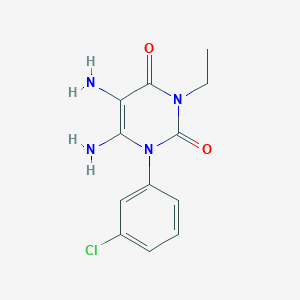
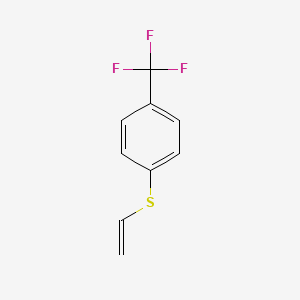
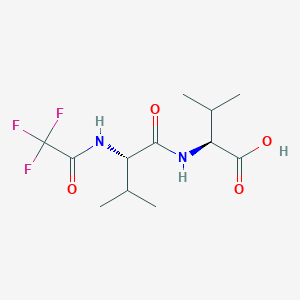
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)

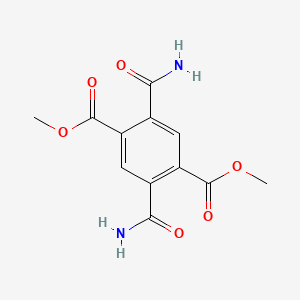
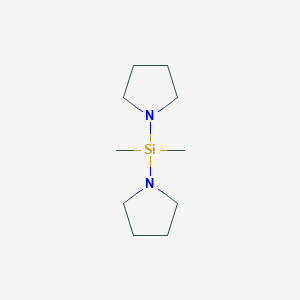
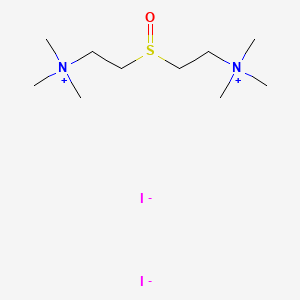

![1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane](/img/structure/B14506280.png)
